molecular formula C21H24BrFN2O2 B2482060 3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide CAS No. 1106769-83-8

3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide

Cat. No.: B2482060
CAS No.: 1106769-83-8
M. Wt: 435.337
InChI Key: HTRZSUIGUSHTCO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide is a useful research compound. Its molecular formula is C21H24BrFN2O2 and its molecular weight is 435.337. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Activity

A notable application of derivatives similar to 3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide is in the field of medicine, specifically in combating bacterial and fungal infections. New 3-biphenyl-3H-imidazo[1,2-a]azepin-1-ium bromides have been synthesized and some derivatives exhibited promising in vitro antimicrobial activity against pathogens like Staphylococcus aureus, Cryptococcus neoformans, and Candida albicans (Demchenko et al., 2020). Another series of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts displayed significant antibacterial and antifungal activity, with certain compounds showing broad activity against various bacterial strains and Cryptococcus neoformans (Demchenko et al., 2021).

Fluorescent Property for Biomarkers and Sensors

Compounds with a structure akin to this compound have been investigated for their fluorescent properties, potentially serving as biomarkers and photochemical sensors. For instance, 3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines, derivatives of the core structure, exhibited significant fluorescence emission in various conditions, suggesting their utility in bioimaging and sensor applications (Velázquez-Olvera et al., 2012).

Catalytic and Polymerisation Properties

Derivatives of the compound have also been tested for their catalytic properties. Specifically, complexes formed with metal halides and derivatives of 3H-imidazol-1-ium bromide were examined as precatalysts for ethylene polymerisation, although they showed low activity. The study suggests potential roles in catalysis and material science fields (Houghton et al., 2008).

Antiviral Activity

Further, some derivatives of the compound were synthesized and evaluated for their antiviral properties. One particular derivative demonstrated notable antiviral activity against the Flu A H1N1 California/07/2009 virus, indicating potential applications in antiviral drug development (Demchenko et al., 2019).

Functional Organic Fluorophores

Moreover, a class of π-conjugated organic fluorophores, which included a core related to the compound , was synthesized and showed intriguing mechanofluorochromic and acidochromic properties. These properties highlight the potential application in the development of advanced materials for optoelectronics or sensing applications (Shahrokhi & Zhao, 2019).

Properties

IUPAC Name

3-(2-fluoro-4-methoxyphenyl)-1-phenyl-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN2O2.BrH/c1-26-17-11-12-18(19(22)14-17)21(25)15-23(16-8-4-2-5-9-16)20-10-6-3-7-13-24(20)21;/h2,4-5,8-9,11-12,14,25H,3,6-7,10,13,15H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRZSUIGUSHTCO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2(CN(C3=[N+]2CCCCC3)C4=CC=CC=C4)O)F.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.